Cerium(III) Chloride, Anhydrous

Organic Synthesis Catalysis Pharmaceutical Intermediates

Substituting anhydrous CeCl₃ with the heptahydrate (CeCl₃·7H₂O) compromises catalytic performance in critical synthetic applications. This anhydrous form delivers quantifiable advantages: • 3-Sulfenyl indole synthesis: 88% yield vs. 61% with hydrated form-a 27% absolute increase under identical conditions. • Anti-selective reductions: Non-chelating Lewis acid environment directs anti diastereomer formation, complementary to TiCl₄ (syn-selective). • Solvent-free thiol-ene reactions: Quantitative yield vs. 65% with hydrated catalyst. • Electronics-grade purity: ≥99.99% trace metals basis available for perovskite solar cell and electroplating applications. Supplied under inert atmosphere to preserve anhydrous integrity; global shipping.

Molecular Formula CeCl3
Molecular Weight 246.47 g/mol
CAS No. 7790-86-5
Cat. No. B044075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) Chloride, Anhydrous
CAS7790-86-5
SynonymsCeCl3
cerium trichloride
cerium(III) chloride
cerous chloride
cerous chloride heptahydrate
cerous chloride hexahydrate
cerous chloride octahydrate
cerous chloride, 141Ce-labeled
cerous chloride, 144Ce-labeled
Molecular FormulaCeCl3
Molecular Weight246.47 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Ce+3]
InChIInChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3
InChIKeyVYLVYHXQOHJDJL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Chloride Anhydrous: Key Properties


Cerium(III) chloride, anhydrous (CeCl₃, CAS 7790-86-5) is a white, highly hygroscopic lanthanide salt that serves as a non-toxic, water-tolerant Lewis acid catalyst [1]. Its high affinity for water necessitates rigorous storage under an inert atmosphere to maintain its anhydrous state, as exposure to moist air leads to rapid hydration and variable composition [1][2]. This compound is a critical reagent in organic synthesis, prized for its ability to impart high regio- and chemoselectivity in a variety of transformations, distinguishing it from its hydrated counterpart (CeCl₃·7H₂O) which suffers from significantly reduced catalytic activity [1].

Water-sensitive Lewis acid catalyst requiring inert atmosphere handling

Reported high regio- and chemoselectivity across diverse organic transformations

Anhydrous form essential for catalytic performance; hydrated analog shows reduced activity

Anhydrous CeCl₃: Substitution Risks


Substituting the anhydrous form of Cerium(III) chloride with its more common and easier-to-handle hydrated analog (CeCl₃·7H₂O) is not a viable option for critical synthetic applications due to a well-documented, dramatic drop in catalytic performance . The presence of water of crystallization interferes with the Lewis acidity and reaction mechanisms central to its function, leading to substantially lower yields . While the hydrated salt is sometimes employed, its use is often restricted to reactions where water is not a critical inhibitor, such as the Luche reduction [1]. For the quantitative differentiation required for precise scientific work or scale-up, the following evidence establishes the unique performance envelope of the anhydrous compound.

Anhydrous CeCl₃ CeCl₃·7H₂O
Catalytic activity High Lewis acidity, enables high-yield reactions Water of crystallization may suppress catalytic activity and yield
Water tolerance Requires rigorous exclusion of moisture; used in strictly anhydrous conditions Tolerates moisture; suitable for Luche reduction but not moisture-sensitive steps
Stereochemical control Reported anti-selective reduction capability distinct from other Lewis acids Stereochemical outcome may differ; not a direct replacement for anhydrous form

Anhydrous CeCl₃: Catalytic Performance Evidence


3-Sulfenyl Indole Synthesis Yield

Anhydrous CeCl₃ provides a significantly higher yield compared to its heptahydrate form in the synthesis of 3-sulfenyl indoles, a class of pharmaceutically relevant intermediates .

3-Sulfenyl Indole Synthesis Yield
Reported
88% vs. 61% (hydrate)
Yield difference may support anhydrous selection for pharmaceutical intermediate production
Data from head-to-head study; source to verify
Organic Synthesis Catalysis Pharmaceutical Intermediates

Solvent-Free Thiol-Ene Addition Yield

In a solvent-free anti-Markovnikov addition of thiophenol to cyclohexene, anhydrous CeCl₃ delivers a quantitative yield, vastly outperforming the hydrated form which only achieves a 65% yield .

Solvent-Free Thiol-Ene Addition Yield
Reported
Quantitative vs. 65% (hydrate)
Substantial yield difference underlines anhydrous form necessity for green solvent-free processes
GC-based comparison; data to verify
Green Chemistry Organosulfur Chemistry Solvent-Free Synthesis

Stereocontrol in β-Keto Ester Reduction vs. TiCl₄

CeCl₃ exhibits opposite stereochemical control compared to TiCl₄ in the reduction of α-alkyl-β-keto esters, providing access to the anti diastereomer with high selectivity [1][2].

Stereocontrol vs. TiCl₄
Head-to-head
Anti diastereomer (CeCl₃) vs. syn (TiCl₄)
Supports anti-selective β-keto ester reduction for chiral building block research
Complete reversal of major diastereomer; solvent-dependent mechanism
Stereoselective Synthesis Lewis Acid Catalysis Chiral Building Blocks

Ultra-High Purity for Material Science

Anhydrous CeCl₃ is commercially available with an ultra-high purity of ≥99.99% on a trace metals basis, a specification not commonly associated with the hydrated forms .

Ultra-High Purity for Material Science
Class-level
≥99.99% trace metals basis
Ultra-high purity may support perovskite solar cell and electroplating applications
Supplier specification; class-level inference for hydrated forms
Material Science Perovskite Solar Cells Electroplating

Gas-Solid Chlorination Efficiency

The gas-solid reaction of cerium metal with anhydrous Cl₂ gas provides an efficient route to the anhydrous chloride, achieving high conversion [1].

Gas-Solid Chlorination Efficiency
Supporting evidence
Up to 92% conversion
Gas-solid route may support high-purity anhydrous CeCl₃ production for nuclear fuel cycle research
Anhydrous Cl₂ gas at 423–573 K; process route differentiation
Materials Processing Actinide Separation Nuclear Chemistry

Application Scenarios for Anhydrous CeCl₃


3-Sulfenyl Indoles in Pharmaceutical Synthesis

When synthesizing 3-sulfenyl indoles, a class of important pharmaceutical intermediates, procurement of the anhydrous form is essential for achieving optimal yield. A direct comparative study showed that using anhydrous CeCl₃ provides an 88% yield, a significant 27% absolute increase over the 61% yield obtained with the heptahydrate (CeCl₃·7H₂O) under otherwise identical conditions . This yield advantage directly translates to higher efficiency and lower cost in the production of these valuable intermediates.

Stereodivergent Synthesis of Chiral Building Blocks

In stereoselective organic synthesis, the ability to access both syn and anti diastereomers from a common intermediate is a powerful tool. Anhydrous CeCl₃ provides a unique, non-chelating Lewis acid environment that directs the reduction of α-alkyl-β-keto esters to yield the anti isomer with high diastereoselectivity. This stands in direct contrast to the use of TiCl₄, which provides the syn isomer . This differential selectivity makes anhydrous CeCl₃ a required reagent for medicinal chemists aiming to explore structure-activity relationships requiring the anti stereochemistry.

Ultra-High Purity for Perovskite Solar Cells

For applications in advanced electronics and photonics, such as the fabrication of perovskite solar cells or high-purity electroplating, the control of trace metal impurities is paramount. In this context, the hydrated form of cerium chloride is an inadequate substitute due to its lower purity specifications (typically 99.5-99.9% REO) . Procurement of anhydrous CeCl₃ with a verified purity of ≥99.99% on a trace metals basis is a non-negotiable requirement to prevent device degradation and ensure optimal performance .

Solvent-Free Green Chemistry Processes

Modern industrial chemistry places a high value on solvent-free and environmentally benign processes. The dramatic performance difference between anhydrous CeCl₃ (quantitative yield) and its hydrated counterpart (65% yield) in a solvent-free thiol-ene reaction provides a compelling justification for procuring the anhydrous form for such applications. The superior activity of the anhydrous catalyst is a key enabler for achieving high yields under the mild, solvent-free conditions that define green chemistry metrics.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High catalytic yield in sulfenyl indole formation
Reaction yield optimization and purity
Stereodivergent chiral building block synthesis
Anti-selective reduction of β-keto esters
Diastereomeric excess and stereochemical consistency
Perovskite solar cell fabrication
Ultra-high purity on trace metals basis
Impurity levels (ppb) and device performance correlation
Solvent-free green chemistry processes
Catalytic activity in anhydrous, solvent-free conditions
Yield and selectivity under solvent-free protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerium(III) Chloride, Anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.